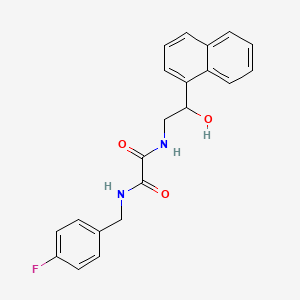
2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a synthetic compound characterized by its triazole ring, which plays a crucial role in its reactivity and applications. This molecule is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide typically involves the following steps:
Cyclohexyl acetic acid: is converted to cyclohexyl acetyl chloride using thionyl chloride under reflux conditions.
Piperidin-4-ylamine: undergoes nucleophilic substitution with the cyclohexyl acetyl chloride in the presence of a base like triethylamine.
The intermediate 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is synthesized separately through azide-alkyne cycloaddition.
Finally, the triazole derivative is coupled with the piperidinyl acetamide intermediate using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing the reaction conditions to ensure high yield and purity. This may include:
Continuous flow synthesis to enhance reaction efficiency.
Use of automated synthesizers to precisely control reaction parameters.
Implementation of purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : The triazole ring can be oxidized under strong oxidative conditions.
Reduction: : The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: : The acetamide group can be subjected to nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in dry ether.
Substitution: : Alkyl halides or acid chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: : Formation of triazole N-oxide derivatives.
Reduction: : Conversion to 2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)ethanol.
Substitution: : Varied amide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Used as a building block in the synthesis of more complex molecules.
Acts as a ligand in coordination chemistry.
Biology
Exhibits potential as an inhibitor for certain enzymes.
Studied for its binding affinity to specific protein targets.
Medicine
Investigated for its anti-inflammatory and analgesic properties.
Potential candidate for drug development against specific diseases.
Industry
Utilized in the development of agrochemicals.
Explored for its role in the synthesis of materials with specialized functions.
Mécanisme D'action
The compound exerts its effects through interaction with molecular targets, primarily enzymes and receptors. The triazole ring is known to participate in hydrogen bonding and π-π stacking interactions, stabilizing the compound within the active site of the target protein. This leads to inhibition or modulation of the protein's activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyclohexyl-N-(1-(1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
2-cyclohexyl-N-(1-(1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
Uniqueness
Compared to its analogs, 2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide offers unique binding affinities and pharmacological properties, making it a valuable candidate for drug development and scientific research.
This compound's unique structure, combining a cyclohexyl group with a triazole ring and a piperidinyl moiety, provides distinct chemical and biological properties that set it apart from other similar molecules.
Propriétés
IUPAC Name |
2-cyclohexyl-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-17-8-9-21(14-18(17)2)29-16-22(26-27-29)24(31)28-12-10-20(11-13-28)25-23(30)15-19-6-4-3-5-7-19/h8-9,14,16,19-20H,3-7,10-13,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHUJPUVAGUMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2571449.png)
![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2571450.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2571452.png)

![3-(Dimethylamino)benzo[f][1,2]benzothiazole-4,9-dione](/img/structure/B2571455.png)
![1-methyl-4-phenyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2571457.png)


![4-[(3,4-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2571466.png)

![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2571468.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-BROMOFURAN-2-CARBOXAMIDE](/img/structure/B2571469.png)

